2-(6-氟-1-苯并呋喃-3-基)乙酸

描述

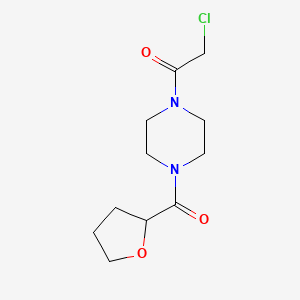

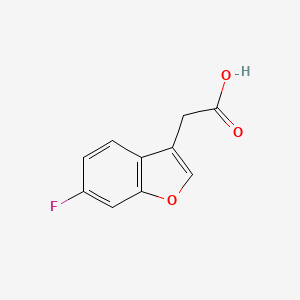

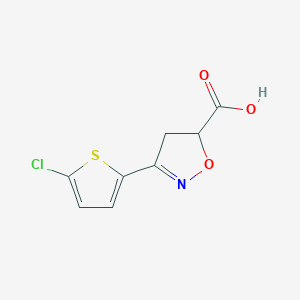

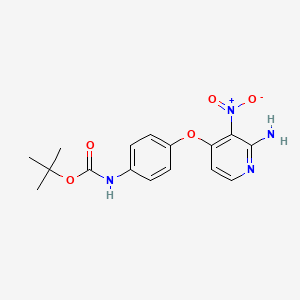

“2-(6-Fluoro-1-benzofuran-3-yl)acetic acid” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield .Molecular Structure Analysis

The molecular structure of “2-(6-Fluoro-1-benzofuran-3-yl)acetic acid” is characterized by the presence of a benzofuran ring . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield .科学研究应用

抗癌活性

苯并呋喃衍生物已被发现具有显著的抗癌活性。 例如,某些化合物对包括白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤和卵巢癌在内的多种癌细胞系显示出细胞生长抑制作用 .

抗菌特性

这些化合物还显示出有希望的抗菌活性。 已经合成并评估了衍生物对包括大肠杆菌和耐甲氧西林金黄色葡萄球菌 (MRSA) 在内的多种病原体的体外抗菌活性。 coli and MRSA .

抗氧化潜力

苯并呋喃及其衍生物以其明显的抗氧化特性而闻名。 由于它们具有抵抗氧化应激的能力,因此被认为是潜在的药理学剂 .

抗血小板和抗疟疾作用

已经发现某些苯并呋喃衍生物具有抗血小板和抗疟疾特性,这有助于它们作为这些领域的治疗剂的潜力 .

抗炎和抗抑郁作用

苯并呋喃衍生物的抗炎和抗抑郁作用使它们成为治疗相关疾病的候选药物 .

抗惊厥特性

作用机制

Target of Action

The primary targets of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound’s effects on downstream pathways will depend on its specific targets, which are currently unknown .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and safety profile .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .

实验室实验的优点和局限性

The use of 6FBA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also a relatively stable compound and can be stored for long periods of time without degradation. Additionally, it is relatively nontoxic and can be used in a variety of applications.

However, there are also some limitations to the use of 6FBA in laboratory experiments. It is not very soluble in water, which can limit its use in certain applications. Additionally, it is not very stable in the presence of strong acids or bases, which can limit its use in certain reactions.

未来方向

The use of 6FBA in research and development is expected to increase in the future. It is expected to be used in the development of new drugs and therapeutics, as well as in the synthesis of new materials and polymers. Additionally, it is expected to be used in the study of drug metabolism, enzyme kinetics, and drug delivery systems. Finally, it is expected to be used in the study of the biochemical and physiological effects of various drugs on the human body.

属性

IUPAC Name |

2-(6-fluoro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWMTZSPQQBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)

![4-(2-methoxyethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462187.png)

![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1462188.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-ol](/img/structure/B1462193.png)

![3-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B1462198.png)